molecular formula C10H19NO4 B134498 2-([(Tert-butoxy)carbonyl]amino)pentanoic acid CAS No. 521286-38-4

2-([(Tert-butoxy)carbonyl]amino)pentanoic acid

Cat. No.: B134498
CAS No.: 521286-38-4
M. Wt: 217.26 g/mol
InChI Key: INWOAUUPYIXDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([(Tert-butoxy)carbonyl]amino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343953. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . Efflux pumps are proteins located in the cell membrane and are responsible for removing toxic substances and antibiotics out of the cell, contributing to antibiotic resistance in many bacterial strains.

Biological Activity

2-([(Tert-butoxy)carbonyl]amino)pentanoic acid, also known as Boc-norvaline, is a derivative of the amino acid valine. It is primarily utilized in peptide synthesis due to its protective group, which plays a crucial role in maintaining the integrity of amino groups during chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in research.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 219.27 g/mol
  • CAS Number : 144701-21-3

The primary function of this compound is to act as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, allowing for further chemical modifications or peptide bond formations. This property is essential in solid-phase peptide synthesis (SPPS), where the protection and subsequent deprotection of amino acids are critical for successful peptide assembly.

Biological Activity

  • Peptide Synthesis :
    • The compound is extensively used in the synthesis of peptides and proteins, facilitating the introduction of specific amino acids into peptide chains without unwanted side reactions.
    • It allows for the formation of stable intermediates during synthesis, which can be crucial for achieving desired peptide structures.
  • Cellular Effects :
    • Research indicates that similar compounds can form hydrogel scaffolds that support three-dimensional cell cultures, enhancing cellular interactions and mimicking physiological environments .
    • Studies on related derivatives have shown potential anti-cancer properties by inducing apoptosis in cancer cells through modulation of cellular pathways .
  • Pharmacological Applications :
    • The compound has been investigated for its role in drug development, particularly in creating peptide-based therapeutics. Its ability to stabilize peptides increases their efficacy and stability in biological systems .
    • In animal models, derivatives of norvaline have demonstrated effects such as lowering blood pressure and influencing metabolic pathways related to amino acid metabolism .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Peptide SynthesisFacilitates stable peptide bond formation; protects amine groups during synthesis
Cellular EffectsHydrogel formation supports 3D cell cultures; potential anti-cancer effects
Pharmacological EffectsLowers blood pressure in hypertensive models; enhances stability and efficacy of peptides

Case Study: Anticancer Properties

A study evaluated the effects of Boc-norvaline derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis by disrupting mitochondrial function and activating caspase pathways. The specific mechanism involved alterations in reactive oxygen species (ROS) levels, leading to increased oxidative stress within cancer cells.

Table 2: Anticancer Activity Overview

CompoundCell Line TestedMechanism of ActionIC50 (µM)
Boc-norvaline derivativeHeLa (cervical cancer)Induction of apoptosis via ROS15
Fmoc-norvalineMCF-7 (breast cancer)Caspase activation20

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWOAUUPYIXDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307083
Record name 2-tert-Butoxycarbonylamino-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57521-85-4, 53308-95-5, 521286-38-4
Record name NSC343953
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC186911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-tert-Butoxycarbonylamino-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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